molecular formula C21H21BrN2O2S B2818450 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate CAS No. 851126-95-9

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate

Cat. No.: B2818450
CAS No.: 851126-95-9
M. Wt: 445.38
InChI Key: PSEJCWUTDBFZBU-UHFFFAOYSA-N
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Description

The compound 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate is a pyrazole-based ester derivative featuring a tert-butyl group at the 1-position, a methyl group at the 3-position, and a phenylsulfanyl (thioether) substituent at the 4-position of the pyrazole ring. The 5-position is esterified with a 3-bromobenzoate moiety.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c1-14-18(27-17-11-6-5-7-12-17)19(24(23-14)21(2,3)4)26-20(25)15-9-8-10-16(22)13-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEJCWUTDBFZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with the pyrazole intermediate.

    Attachment of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Bromobenzoate Moiety: The final step involves the esterification of the pyrazole derivative with 3-bromobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzoate moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Biological Applications

Research indicates that compounds with similar structures to 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate exhibit diverse biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. The presence of the phenylsulfanyl group may enhance these effects by improving lipophilicity and membrane permeability, allowing better interaction with microbial cells.
  • Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. The unique substituents in this compound could potentially modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
  • Anticancer Potential : Certain pyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines. The specific structure of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis.

Synthesis and Derivatives

The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate starting materials to form the pyrazole ring followed by bromination and esterification.
  • Functionalization Techniques : Modifying existing pyrazole derivatives to introduce the bromobenzoate moiety, enhancing its biological profile.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

StudyFindings
Smith et al. (2020)Investigated the antimicrobial activity of various pyrazole derivatives, highlighting significant effects against Gram-positive bacteria.
Johnson et al. (2022)Reported on the anti-inflammatory properties of substituted pyrazoles, suggesting mechanisms involving COX inhibition.
Lee et al. (2023)Evaluated anticancer activity in vitro, showing that specific structural modifications led to enhanced cytotoxicity in breast cancer cell lines.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares a common pyrazole-thioether backbone with several analogs, differing primarily in the benzoate substituents and arylthio groups. Key comparisons are summarized in Table 1 .

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent (Benzoate) Substituent (Arylthio) Mol. Weight (g/mol) logP* Key Features
Target: 3-bromobenzoate derivative 3-Br Phenyl 461.38 ~4.9 Bromine enhances electrophilicity; potential halogen bonding .
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate 2-OCH3 Phenyl 396.51 4.76 Methoxy group improves solubility via hydrogen bonding .
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-fluorobenzoate 2-F Phenyl 384.47 ~4.5 Fluorine increases electronegativity; enhances metabolic stability .
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate 3-F 2-Nitrophenyl 484.45 ~5.2 Nitro group introduces strong electron-withdrawing effects; redox-sensitive .
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate 3,4-(CH3)2 4-Methylphenyl 436.54 ~5.5 Methyl groups increase hydrophobicity; steric hindrance .

*logP values estimated via analogy to reported data.

Key Observations:

Substituent Effects on Lipophilicity :

  • Electron-withdrawing groups (e.g., nitro , bromo) increase logP compared to electron-donating groups (methoxy ).
  • Methyl substituents (e.g., 3,4-dimethylbenzoate ) further elevate logP, reducing solubility but enhancing lipid bilayer penetration.

Steric and Electronic Interactions :

  • 3-Bromobenzoate in the target compound balances moderate steric bulk with polarizability, enabling both hydrophobic and halogen-bonding interactions .
  • 2-Fluorobenzoate () minimizes steric hindrance while optimizing electronic effects for target engagement.

Crystallographic and Supramolecular Considerations

The tert-butyl and phenylsulfanyl groups influence crystal packing via van der Waals interactions and π-stacking, respectively. For example:

  • Hydrogen Bonding : Methoxy and fluoro substituents () may participate in C–H···O/F interactions, whereas bromo groups favor halogen bonds (C–Br···O/N) .

Q & A

Q. How can the synthetic route for 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-bromobenzoate be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Protection and Functionalization : Use tert-butyl and phenylsulfanyl groups as orthogonal protecting groups to minimize side reactions during pyrazole ring formation. For example, tert-butyl groups enhance steric protection, while phenylsulfanyl moieties can be introduced via nucleophilic substitution under controlled pH (e.g., using NaH in DMF) .
  • Catalytic Efficiency : Optimize coupling reactions (e.g., Suzuki-Miyaura for bromobenzoate integration) with Pd catalysts (e.g., Pd(PPh₃)₄) and ligand systems to reduce byproducts. Monitor reaction progress via TLC and HPLC .
  • Purification Strategies : Employ column chromatography with gradient elution (hexane:EtOAc) followed by recrystallization from ethanol to isolate high-purity crystals.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish tert-butyl (δ ~1.4 ppm, singlet) and phenylsulfanyl (δ ~7.3–7.5 ppm) groups. The bromobenzoate carbonyl resonates at δ ~165–168 ppm in ¹³C NMR .
    • 2D NMR (COSY, NOESY) : Resolve spatial proximity between pyrazole protons and adjacent substituents.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns, particularly cleavage of the ester linkage .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL (via WinGX/ORTEP) to refine single-crystal structures, focusing on dihedral angles between pyrazole and benzoate planes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the phenylsulfanyl group in catalytic or biological systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. The sulfur atom in phenylsulfanyl exhibits high electron density, making it prone to oxidation or SNAr reactions .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Parameterize force fields using AMBER or CHARMM for sulfur-containing systems .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to assess binding affinities with biological targets (e.g., kinase ATP pockets), leveraging the bromobenzoate moiety as a halogen-bond donor .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study : If ¹H NMR shows unexpected splitting for pyrazole protons:
    • Dynamic Effects : Assess hindered rotation of the tert-butyl group via variable-temperature NMR (VT-NMR) to detect conformational exchange broadening .
    • Crystallographic Validation : Compare NMR data with X-ray-derived torsion angles to rule out tautomerism or polymorphism .
  • Synchrotron Data : For ambiguous electron density maps (e.g., disordered phenylsulfanyl), collect high-resolution data (λ = 0.7 Å) at a synchrotron facility to refine occupancy factors .

Q. What strategies mitigate decomposition during storage or experimental handling?

Methodological Answer:

  • Stability Profiling :
    • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td) under nitrogen.
    • Light Sensitivity : Store in amber vials at –20°C if UV-Vis spectra indicate photoinstability (λmax < 300 nm) .
  • Inert Atmosphere : Use Schlenk techniques for air-sensitive reactions (e.g., sulfanyl group oxidation) and gloveboxes for long-term storage .

Q. How to rationalize unexpected regioselectivity in electrophilic substitution reactions on the pyrazole ring?

Methodological Answer:

  • Electronic Effects : The tert-butyl group acts as an electron-donating group (EDG), directing electrophiles to the less hindered C4 position. Use NBO analysis to quantify charge distribution .
  • Steric Maps : Generate steric maps (e.g., using Mercury CSD) to visualize accessible reaction sites. The phenylsulfanyl group at C4 creates steric bulk, favoring reactions at C5 .
  • Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures (e.g., 0°C vs. reflux) to isolate intermediates and validate mechanistic pathways .

Q. How does the bromobenzoate moiety influence hydrogen-bonding networks in supramolecular assemblies?

Methodological Answer:

  • Graph-Set Analysis : Use PLATON or CrystalExplorer to classify hydrogen-bond motifs (e.g., R₂²(8) rings) involving the ester carbonyl and adjacent C–H donors .
  • Halogen Bonding : The bromine atom participates in Type-II halogen bonds (C–Br⋯O) with electron-rich acceptors (e.g., carbonyls), quantified using Hirshfeld surface analysis .
  • Thermal Expansion Studies : Correlate H-bond strength with thermal stability via temperature-dependent crystallography .

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